5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole
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Overview
Description
5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the bromination of 1-ethyl-3-methyl-1H-1,2,4-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation to form N-oxides or reduction to yield dihydrotriazoles.
Coupling Reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium or copper catalysts are often employed in the presence of ligands and bases to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions include substituted triazoles, triazole N-oxides, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that triazole derivatives possess anticancer, antiviral, and anti-inflammatory activities, which can be explored for therapeutic applications.
Industry: It is used in the synthesis of agrochemicals, dyes, and polymers due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit cytochrome P450 enzymes, affecting drug metabolism.
Pathways Involved: The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-1,2,4-triazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-1-methyl-1H-1,2,4-triazole:
3-Bromo-1-ethyl-1H-1,2,4-triazole: Positional isomer with different substitution pattern, leading to distinct reactivity and applications.
Uniqueness
5-Bromo-1-ethyl-3-methyl-1H-1,2,4-triazole is unique due to the presence of both bromine and ethyl groups, which enhance its chemical reactivity and broaden its range of applications compared to other triazole derivatives.
Properties
IUPAC Name |
5-bromo-1-ethyl-3-methyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-9-5(6)7-4(2)8-9/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXNTLIIWBGSFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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